5-Hydroxy-p-mentha-6,8-dien-2-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
56423-48-4 |
|---|---|
Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
4-hydroxy-2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-one |
InChI |
InChI=1S/C10H14O2/c1-6(2)8-5-9(11)7(3)4-10(8)12/h4,8,10,12H,1,5H2,2-3H3 |
InChI Key |
IQBZOAYOGMNFPL-UHFFFAOYSA-N |
SMILES |
CC1=CC(C(CC1=O)C(=C)C)O |
Canonical SMILES |
CC1=CC(C(CC1=O)C(=C)C)O |
Origin of Product |
United States |
Occurrence and Isolation of 5 Hydroxy P Mentha 6,8 Dien 2 One from Biological Sources
Identification of Natural Botanical Sources
The identification of this compound in nature is challenging due to its likely low concentration compared to other major monoterpenoids.
Mentha spicata (spearmint) is a primary natural source of the essential oil used in the food, fragrance, and pharmaceutical industries. nih.govmedchemexpress.comresearchgate.net The dominant constituent of spearmint oil is (R)-(-)-carvone, which can comprise 60-70% of the oil. wikipedia.orgresearchgate.net While carvone (B1668592) is abundant, 5-Hydroxy-p-mentha-6,8-dien-2-one is not reported as a major component in standard analyses of Mentha spicata essential oil. wikipedia.org It is considered a minor constituent or potentially a product of the biotransformation of limonene (B3431351) and carvone within the plant. researchgate.net
The table below details the typical major chemical constituents found in the essential oil of Mentha spicata.
| Constituent | Chemical Class | Typical Percentage (%) |
| Carvone | Monoterpene Ketone | 60 - 70% |
| Limonene | Monoterpene Hydrocarbon | 15 - 25% |
| 1,8-Cineole | Oxygenated Monoterpene | 1 - 3% |
| β-Myrcene | Monoterpene Hydrocarbon | 1 - 2% |
| cis-Dihydrocarvone | Monoterpene Ketone | 1 - 2% |
Data compiled from multiple sources indicating common compositional ranges. wikipedia.orgresearchgate.net
Amomum compactum, commonly known as Java cardamom, is an aromatic plant from the Zingiberaceae family. nih.govresearchgate.net Its essential oil is valued for its fragrance and biological properties. researchgate.net Extensive analysis of the essential oil from Amomum compactum fruits shows that its primary component is 1,8-cineole (eucalyptol), which can constitute over 60% of the oil. nih.govresearchgate.net Other significant monoterpenoids include β-pinene, α-pinene, and α-terpineol. researchgate.netnih.govresearchgate.net
Despite the presence of various monoterpenoids, current research and chemical profiling of Amomum compactum essential oil have not identified carvone or its hydroxylated derivative, this compound, as constituents. tandfonline.comnih.govresearchgate.net Studies on the roots of the plant have focused on the isolation of other chemical classes, such as flavonoids. researchgate.net
The table below shows the major compounds typically identified in the essential oil of Amomum compactum.
| Constituent | Chemical Class | Percentage (%) |
| 1,8-Cineole | Oxygenated Monoterpene | ~50 - 66% |
| β-Pinene | Monoterpene Hydrocarbon | ~7 - 16% |
| α-Terpineol | Oxygenated Monoterpene | ~3 - 9% |
| α-Pinene | Monoterpene Hydrocarbon | ~3 - 4% |
| D-Limonene | Monoterpene Hydrocarbon | ~1.5 - 3% |
Data compiled from analyses of Amomum compactum essential oils. researchgate.netnih.govresearchgate.net
Methodologies for Extraction and Isolation
The extraction and isolation of a specific, often minor, monoterpenoid like this compound from a complex plant matrix requires a combination of traditional and advanced techniques. The process must efficiently liberate the compounds from the plant material while preserving their chemical structure.
Traditional methods like hydrodistillation and solvent extraction are effective but can be time-consuming and may lead to thermal degradation of sensitive compounds. tandfonline.com Modern techniques offer improvements in efficiency, yield, and preservation of chemical integrity. tandfonline.com
| Technique | Principle | Advantages for Monoterpenoids |
| Microwave-Assisted Hydrodistillation (MAHD) | Microwaves heat the water within plant cells, causing them to rupture and release volatile compounds into the vapor phase. researchgate.nettandfonline.com | Faster extraction times, lower energy consumption, and potentially higher yields compared to conventional hydrodistillation. researchgate.net |
| Supercritical Fluid Extraction (SFE) | Uses a fluid (typically CO₂) above its critical temperature and pressure, which has properties of both a liquid and a gas, to dissolve compounds from the plant matrix. nih.govtandfonline.com | Highly selective, avoids use of organic solvents, and operates at low temperatures, which is ideal for preserving thermally sensitive monoterpenoids. nih.gov |
| Pressurized Liquid Extraction (PLE) | Employs solvents at elevated temperatures and pressures, but below their critical points, to enhance extraction efficiency and speed. tandfonline.com | Faster than traditional solvent extraction and uses less solvent. Effective for a wide range of compound polarities. tandfonline.com |
Following extraction, the resulting crude oil is a complex mixture of dozens to hundreds of compounds. Isolating a single compound requires high-resolution chromatographic techniques. The strategy typically involves a multi-step process to separate compounds based on physical and chemical properties like polarity, size, and volatility.
Liquid chromatography is essential for the purification of moderately polar, non-volatile compounds like hydroxylated monoterpenoids.
A common purification workflow involves:
Initial Fractionation via Column Chromatography : The crude extract is first passed through a column packed with a stationary phase, typically silica (B1680970) gel. A solvent or a series of solvents of increasing polarity is used to elute the compounds. This step separates the complex mixture into simpler fractions. Non-polar compounds like monoterpene hydrocarbons elute first, followed by more polar compounds like ketones (e.g., carvone), and finally the most polar compounds, such as alcohols (e.g., this compound).
High-Purity Isolation via High-Performance Liquid Chromatography (HPLC) : The fraction containing the target compound is subjected to HPLC for final purification. researchgate.net Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase, is particularly effective. researchgate.net A gradient elution, where the composition of the mobile phase (e.g., a mixture of acetonitrile (B52724) and water) is changed over time, allows for the fine separation of compounds with very similar structures, enabling the isolation of this compound in high purity. researchgate.net
Chromatographic Separation and Purification Strategies
Gas Chromatography-Based Isolation
The isolation and analysis of this compound from its natural source are primarily achieved through gas chromatography (GC) coupled with mass spectrometry (MS). This analytical technique is the standard for separating and identifying the volatile components of complex mixtures like essential oils.
In a typical procedure, the essential oil is extracted from the plant material, often through hydrodistillation. This crude oil is then injected into the gas chromatograph. The separation of compounds is based on their volatility and interaction with the stationary phase within the GC column. As the compounds elute from the column, they are introduced into the mass spectrometer, which provides detailed information about their molecular weight and fragmentation patterns, allowing for their definitive identification.
While specific, detailed parameters for the preparative isolation of pure this compound are not extensively documented due to its low abundance, the analytical identification is well-established. The following table outlines typical parameters used in the GC-MS analysis of Mentha pulegium essential oil, which would be applicable for the detection of this compound.
Table 1: GC-MS Parameters for the Analysis of Mentha pulegium Essential Oil
| Parameter | Value |
| Gas Chromatograph | Agilent 6890 or similar |
| Column | HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Temperature Program | Initial temperature of 60°C, ramped to 240°C at a rate of 3°C/min |
| Mass Spectrometer | Agilent 5973 or similar |
| Ionization Mode | Electron Impact (EI) |
| Ionization Energy | 70 eV |
| Mass Range | 35-350 amu |
The identification of this compound is confirmed by comparing its mass spectrum and retention index with those of authenticated reference standards and data from spectral libraries. The retention index provides a standardized measure of a compound's elution time, aiding in its identification across different GC systems.
Chemical Synthesis and Analog Derivatization of 5 Hydroxy P Mentha 6,8 Dien 2 One
Total Synthetic Approaches to 5-Hydroxy-p-mentha-6,8-dien-2-one
In the context of complex natural products, "total synthesis" often refers to the creation of a target molecule from a readily available and structurally related precursor. For this compound, the most common and efficient starting material is the abundant natural monoterpene, carvone (B1668592).
The primary challenge in the synthesis of this compound is the regioselective introduction of a hydroxyl group at the C5 position of the carvone skeleton. Direct allylic oxidation of carvone is generally not feasible as oxidation tends to occur at the more electron-rich isopropenyl side chain rather than the desired C5 position of the cyclohexenone ring. lookchem.com To overcome this, multi-step pathways that control both regioselectivity (where the reaction occurs) and stereoselectivity (the 3D orientation of the new group) are employed.
One effective strategy involves the formation of an intermediate that directs the subsequent oxidation. For instance, the conjugate addition of a selenium reagent to carvone can install a functional group that facilitates the introduction of the hydroxyl group at the correct position. researchgate.net The stereochemistry of the final product is often dictated by the stereochemistry of the starting carvone (either (R)- or (S)-enantiomer) and the reaction conditions that control the approach of reagents. nih.govresearchgate.net
Another approach to functionalizing the carvone ring is through the formation of a silyl (B83357) enol ether. This intermediate alters the reactivity of the molecule, allowing for stereoselective α-hydroxylation. The oxidation of a carvone-derived silyl dienyl ether with reagents like m-chloroperbenzoic acid (m-CPBA) proceeds via epoxidation followed by rearrangement to yield an α-hydroxyenone. nih.govresearchgate.net The stereoselectivity of this hydroxylation can be influenced by the reagents and conditions used. researchgate.net
A highly efficient and stereoselective synthesis of (+)-5β-hydroxycarvone has been developed starting from (-)-carvone (B1668593). researchgate.net This method avoids the problematic direct oxidation by using a phenylselenenyl group to control the regiochemistry.
The key steps are:
Selenenylation: (-)-Carvone is reacted with benzeneselenenyl chloride in the presence of pyridine (B92270) to form 4-(phenylselenenyl)carvone.
Reduction: The resulting selenenylcarvone is reduced using sodium borohydride. This step stereoselectively produces two diastereomeric hydroxyselenides.
Table 1: Synthetic Pathway from (-)-Carvone to (+)-5β-Hydroxycarvone
| Step | Reactants | Product | Key Transformation | Yield |
| 1 | (-)-Carvone, PhSeCl, Pyridine | 4-(Phenylselenenyl)carvone | Regioselective addition of a phenylselenenyl group | ~94% |
| 2 | 4-(Phenylselenenyl)carvone, NaBH₄ | Hydroxyselenides (mixture) | Stereoselective reduction of the ketone | High |
| 3 | Hydroxyselenides, H₂O₂ | (+)-5β-Hydroxycarvone | Oxidative elimination of the selenide (B1212193) to form an alcohol | ~44% (overall) |
Semisynthetic Routes from Naturally Occurring Intermediates
The synthesis of hydroxylated p-menthane (B155814) derivatives is not limited to carvone as a starting material. Other abundant natural terpenes serve as versatile precursors in semisynthetic routes.
For example, (R)-7-hydroxycarvone can be synthesized in three steps from (S)-α-pinene, another inexpensive and readily available monoterpene. lookchem.com This synthesis circumvents the difficult allylic oxidation of carvone by employing a different strategy:
Photooxygenation: (S)-α-pinene is converted to an epoxy alcohol in a one-pot photooxygenation reaction.
Oxidation: The resulting alcohol is oxidized to the corresponding epoxy ketone.
Fragmentation: A Lewis acid-catalyzed fragmentation of the strained epoxide ring opens the bicyclic pinene structure to form the monocyclic (R)-7-hydroxycarvone skeleton. lookchem.com
This approach highlights how different natural product frameworks can be chemically remodeled to access specific p-menthane derivatives that may be difficult to obtain directly from carvone.
Preparation and Characterization of Structural Analogs and Derivatives
The p-menthane framework of carvone is a common scaffold for the rational design of more complex molecular architectures. nih.govresearchgate.net Synthetic chemists exploit the existing functionality and stereochemistry of carvone to build novel structures with specific biological or chemical properties.
One significant modification involves using the carvone skeleton to synthesize different bicyclic systems. For instance, (R)-carvone can be converted into enantiomerically pure morphans. nih.gov This process begins with the chemoselective epoxidation of carvone's isopropenyl side chain, leaving the ring's double bond untouched. A subsequent domino reaction involving epoxide opening by a primary amine and an intramolecular addition establishes the morphan scaffold. nih.gov
In other examples of skeletal remodeling, carvone has been transformed into camphor (B46023) derivatives. nih.gov These complex syntheses involve multiple steps, including epoxidation of the isopropenyl group, a titanium-mediated reductive cyclization, and a subsequent acid-catalyzed rearrangement to convert the p-menthane framework into a camphor skeleton. nih.gov
More direct analogs, such as positional isomers of hydroxycarvone, have also been synthesized. The preparation of 3-hydroxycarvone is achieved via the oxidation of a silyl dienyl ether derived from carvone. researchgate.net Similarly, 6-hydroxycarvone (B12811094) derivatives have also been prepared. researchgate.net These syntheses provide access to a range of analogs where the position of the hydroxyl group on the carvone ring is varied, allowing for the study of structure-activity relationships.
In the synthesis of p-menthane derivatives, stereochemistry plays a crucial role in determining reaction outcomes, yields, and the specific isomers that are formed. The inherent chirality of natural precursors like carvone is often used to guide the stereochemical course of a reaction sequence.
The synthesis of derivatives of the monoterpenoid Prottremine from p-mentha-1,2-diol illustrates this principle. nih.gov The formation of a key epoxide intermediate shows different regio- and stereospecificity depending on the reaction conditions and the stereochemistry of the starting diol. The subsequent nucleophilic opening of this epoxide ring is also highly stereoselective, with the incoming nucleophile attacking from a specific face of the molecule, dictated by the existing stereocenters. nih.gov
Similarly, the synthesis of 3-hydroxycarvone from carvone demonstrates how different reagents can lead to different diastereomeric products. Hydroxylation of a carvone titanium enolate results in a mixture of 3β- and 3α-hydroxycarvone, while other methods, like the oxidation of a silyl-dienyl ether, can provide improved stereoselectivity and yield for a single isomer. nih.govresearchgate.net This control over stereochemistry is fundamental to producing specific, enantiomerically pure compounds.
Table 2: Examples of Stereochemical Influence in p-Menthane Synthesis
| Starting Material | Reaction | Key Reagent(s) | Product(s) | Stereochemical Outcome | Reference |
| Carvone | α-Hydroxylation | Titanium enolate, t-BuOOH | 3β- and 3α-hydroxycarvone | Mixture of diastereomers (40% d.e.) | nih.gov |
| Carvone Silyl Dienyl Ether | α-Hydroxylation | m-CPBA | 3β-hydroxycarvone | Improved yield of a single isomer (58%) | nih.gov |
| (R)-Carvone | Epoxidation / Domino Reaction | m-CPBA, Primary Amine | Enantiomerically pure morphans | Transfer of chirality from carvone to the bicyclic product | nih.gov |
| p-Mentha-1,2-diol diacetate | Epoxide formation | Sodium tert-butoxide | (1S,5S,6R)-epoxide | Regio- and stereospecific epoxide formation | nih.gov |
Biosynthesis and Metabolic Transformations of 5 Hydroxy P Mentha 6,8 Dien 2 One
Elucidation of Biosynthetic Pathways and Precursor Incorporation
The biosynthesis of all monoterpenoids, including the p-menthane (B155814) class to which 5-Hydroxy-p-mentha-6,8-dien-2-one belongs, originates from simple five-carbon building blocks. frontiersin.org These precursors are assembled into a ten-carbon skeleton which then undergoes a series of enzymatic modifications, including cyclization and hydroxylation, to yield a vast diversity of structures.
Role of Isopentenyl Pyrophosphate (IPP) and Dimethylallyl Pyrophosphate (DMAPP)
The journey to this compound begins with two universal five-carbon (C5) isoprenoid precursors: Isopentenyl Pyrophosphate (IPP) and its isomer, Dimethylallyl Pyrophosphate (DMAPP). frontiersin.org In plants, these fundamental units are synthesized through two distinct pathways: the mevalonate (B85504) (MVA) pathway, which operates in the cytosol, and the methylerythritol phosphate (B84403) (MEP) pathway, located in the plastids. nih.gov The MEP pathway is primarily responsible for supplying the IPP and DMAPP required for monoterpene synthesis. nih.gov The formation of 5-HTP (5-hydroxytryptophan), another compound requiring hydroxylation, also relies on specific metabolic engineering strategies to ensure precursor and cofactor supply. nih.govnih.gov
Involvement of Geranyl Pyrophosphate (GPP)
The next crucial step is the head-to-tail condensation of one molecule of DMAPP with one molecule of IPP. This reaction is catalyzed by the enzyme Geranyl Pyrophosphate Synthase (GPPS) and results in the formation of Geranyl Pyrophosphate (GPP), the direct ten-carbon (C10) precursor to all monoterpenes. nih.govresearchgate.net In mint species (Mentha), GPPS is localized within the leucoplasts of glandular trichomes, the specialized sites of essential oil biosynthesis. nih.gov The GPP molecule contains the foundational p-menthane skeleton, which is then tailored by subsequent enzymes to produce a variety of monoterpenoids. researchgate.net The pathway proceeds through the cyclization of GPP to form intermediates like limonene (B3431351), which is then subject to further enzymatic reactions. nih.govresearchgate.net
Table 1: Key Precursors in the Biosynthesis of p-Menthane Monoterpenoids
| Precursor | Carbon Number | Role |
|---|---|---|
| Isopentenyl Pyrophosphate (IPP) | C5 | Universal isoprenoid building block. |
| Dimethylallyl Pyrophosphate (DMAPP) | C5 | Isomer of IPP; acts as the initial substrate for condensation. |
| Geranyl Pyrophosphate (GPP) | C10 | Direct precursor to all monoterpenes, formed from IPP and DMAPP. |
Enzymatic Mechanisms in Hydroxylation and Dehydration Processes
The structural diversity of monoterpenes arises from the activity of highly specific enzymes that modify the basic GPP-derived skeleton. The formation of this compound from a p-menthane precursor like piperitenone (B1678436) would necessitate a hydroxylation event, a common reaction in secondary metabolism catalyzed by a specific class of enzymes.
Characterization of Key Enzymes (e.g., pulegone (B1678340) reductase-like enzymes)
The biosynthesis of p-menthane monoterpenoids in plants like peppermint involves a series of enzymes, including synthases, hydroxylases, dehydrogenases, and reductases. nih.govresearchgate.net
Cytochrome P450 Hydroxylases: The introduction of a hydroxyl (-OH) group onto the monoterpene scaffold is typically catalyzed by cytochrome P450 monooxygenases (CYPs). nih.gov For instance, in peppermint, (-)-limonene (B1674923) is hydroxylated at the C3 position by a specific CYP, limonene-3-hydroxylase, to produce (-)-trans-isopiperitenol. nih.govresearchgate.net It is highly probable that the C5-hydroxyl group of this compound is introduced by a similar cytochrome P450 enzyme acting on a suitable precursor, such as piperitenone. These enzymes are often membrane-bound, with localizations to the endoplasmic reticulum. nih.gov The hydroxylation of various substrates, from nicotine (B1678760) to DNA bases, is often mediated by P450 enzymes, highlighting their versatility. nih.govnih.govnih.gov
Pulegone Reductase: While the prompt mentions pulegone reductase-like enzymes, their primary role is not hydroxylation. Pulegone reductase, found in peppermint, is an NADPH-dependent enzyme that catalyzes the reduction of the double bond in (+)-pulegone to yield (-)-menthone (B42992) and (+)-isomenthone. uniprot.orgnih.govosti.gov This enzyme is highly specific for its substrate, pulegone, and does not act on the related compound (-)-isopiperitenone (B1197589). uniprot.org Therefore, it is unlikely to be directly involved in the formation of this compound but acts on a downstream intermediate in the parallel menthol (B31143) biosynthesis pathway. researchgate.netnih.gov Pulegone reductase belongs to the medium-chain dehydrogenase/reductase superfamily. nih.govnih.gov
Table 2: Key Enzymes in p-Menthane Monoterpenoid Biosynthesis
| Enzyme | Enzyme Class | Typical Reaction |
|---|---|---|
| Geranyl Diphosphate (B83284) Synthase (GPPS) | Prenyltransferase | Condensation of IPP and DMAPP to form GPP. |
| Limonene Synthase | Monoterpene Synthase (Cyclase) | Cyclization of GPP to limonene. |
| Limonene Hydroxylase | Cytochrome P450 Monooxygenase | Hydroxylation of limonene at a specific position (e.g., C3 or C6). |
| Isopiperitenol Dehydrogenase | Dehydrogenase | Oxidation of an alcohol (isopiperitenol) to a ketone (isopiperitenone). |
| Pulegone Reductase | Reductase | Reduction of a carbon-carbon double bond in pulegone. |
Substrate Specificity and Stereochemical Control in Enzyme-Catalyzed Reactions
Enzymes involved in monoterpene biosynthesis exhibit remarkable substrate specificity and stereochemical control, which dictates the final product.
Substrate Specificity: The active site of each enzyme is finely tuned to accept a specific substrate. For example, pulegone reductase in Mentha piperita efficiently reduces (+)-pulegone but is unable to utilize (-)-isopiperitenone or (+)-cis-isopulegone as substrates. uniprot.org This specificity ensures that metabolic pathways proceed in an orderly fashion without wasteful side reactions. The ability of enzymes to distinguish between similar molecules is a key factor in generating chemical diversity.
Stereochemical Control: Many monoterpenes are chiral, and their biological properties can depend on their specific stereochemistry. Biosynthetic enzymes are responsible for this control. For instance, different plant species produce opposite enantiomers of the same monoterpene. Peppermint produces (-)-4S-limonene, which leads to (-)-menthol, while Japanese catnip (Schizonepeta tenuifolia) produces (+)-4R-limonene. osti.gov This is determined by the respective limonene synthase enzymes, which fold and cyclize the achiral GPP substrate into a specific stereoisomer. Subsequent enzymes in the pathway, such as reductases, often maintain or are specific for this initial stereochemistry. nih.govosti.gov The precise orientation of the substrate within the enzyme's active site, governed by specific amino acid residues, determines the stereochemical outcome of the reaction. nih.gov
Metabolic Fate Studies in Non-Human Biological Systems
While the biosynthesis of p-menthane monoterpenoids in plants is well-documented, specific studies detailing the metabolic fate of this compound in non-human biological systems such as microorganisms or insects are not extensively available in the current literature. However, the biotransformation of structurally related monoterpenes has been investigated, providing a framework for predicting the potential metabolic pathways for this compound.
When introduced into microbial systems (e.g., bacteria, fungi), monoterpenes are often treated as xenobiotics and undergo detoxification processes. These transformations typically involve reactions that increase water solubility to facilitate excretion. Common metabolic reactions include:
Hydroxylation: Microorganisms, particularly fungi, are known to hydroxylate monoterpenes at various positions, often at allylic carbons, using their own cytochrome P450 enzyme systems.
Reduction: Ketone and aldehyde functional groups on the monoterpene skeleton can be reduced to the corresponding alcohols.
Oxidation: Alcohols can be oxidized to ketones or carboxylic acids.
Conjugation: The hydroxylated or modified monoterpene may be conjugated with molecules like glucose or glutathione (B108866) to further increase solubility. nih.gov
For example, the metabolic fate of 4-hydroxynonenal (B163490) in hepatocytes involves rapid degradation into products like the corresponding glutathione conjugate, hydroxynonenoic acid, and 1,4-dihydroxynonene. nih.govnih.gov Fatty acid hydroperoxides are also channeled into numerous distinct metabolic pathways. researchgate.net Given its structure, this compound, if introduced to a microbial culture, would likely undergo further hydroxylation, reduction of its ketone group, or conjugation at its existing hydroxyl group. The exact products would depend on the specific enzymatic capabilities of the organism under study.
In Vitro Enzymatic Biotransformations
The transformation of p-menthane monoterpenoids using isolated enzymes or whole-cell microbial systems is a significant area of research, offering pathways to novel derivatives through highly specific reactions. nih.govnih.gov These biotransformations are key to producing compounds like this compound.
Hydroxylation is a primary and crucial enzymatic reaction in the functionalization of the p-menthane skeleton. This is predominantly carried out by Cytochrome P450 monooxygenases (P450s or CYPs), a versatile superfamily of heme-containing enzymes. nih.govresearchgate.net P450s are capable of inserting oxygen into non-activated C-H bonds, a reaction that is challenging to achieve with conventional chemical synthesis. nih.gov Microbial P450s, in particular, have been extensively studied for their ability to hydroxylate various monoterpenes, including limonene. nih.govnih.gov For instance, bacterial P450s can catalyze the regiospecific hydroxylation of an allylic methyl group on compounds like linalool, demonstrating the precision of these enzymes. researchgate.net The formation of this compound from a precursor like carvone (B1668592) (p-mentha-6,8-dien-2-one) would necessitate such a specific hydroxylation at the C-5 position.
In addition to hydroxylation, other enzymatic modifications are common. The reduction of the ketone group in carvone to form carveol (B46549) is a well-documented stereoselective biotransformation. Studies using rat and human liver microsomes show that R-(-)-carvone is converted to 4R, 6S-(-)-carveol, while S-(+)-carvone yields 4S, 6S-(+)-carveol, a reaction dependent on NADPH. nih.gov This highlights the role of carbonyl reductases or dehydrogenases in modifying the p-menthane ring. Fungal and bacterial systems have also been shown to transform limonene into a variety of oxygenated products, including limonene-1,2-diol, through the action of their enzymatic machinery. mdpi.com
Table 1: Examples of In Vitro Enzymatic Biotransformations of Related p-Menthane Monoterpenoids
| Enzyme/System | Substrate | Key Transformation | Product(s) | Source |
|---|---|---|---|---|
| Cytochrome P450 Monooxygenases (Microbial) | Limonene, Linalool | Hydroxylation | Hydroxylated monoterpenes (e.g., Perillyl alcohol) | nih.govresearchgate.netnih.gov |
| Rat and Human Liver Microsomes | R-(-)-Carvone | Stereoselective Reduction | 4R, 6S-(-)-Carveol | nih.gov |
| Rat and Human Liver Microsomes | S-(+)-Carvone | Stereoselective Reduction | 4S, 6S-(+)-Carveol | nih.gov |
| Fungus (Colletotrichum nymphaeae) | (R)-(+)-Limonene | Oxygenation | Limonene-1,2-diol | mdpi.com |
In Vivo Metabolism in Model Organisms (e.g., rodent studies on related compounds)
The in vivo metabolism of p-menthane monoterpenoids has been extensively studied in rodent models, providing critical insights into their biotransformation and clearance. These studies on related compounds like limonene and carvone offer a predictive model for the metabolic fate of this compound.
When administered to rats, (+)-limonene is absorbed and extensively metabolized, with the majority of metabolites excreted in the urine. acs.orgnih.gov Phase I metabolism involves oxidation at various positions on the molecule. Key identified metabolites include p-mentha-2,8-dien-1-ol, p-mentha-1,8-dien-6-ol, and perillic acid, indicating that hydroxylation occurs on both the ring and the isopropenyl side chain. acs.org Further hydroxylation can lead to diols, such as p-mentha-2-ene-8,9-diol. acs.org In mice, D-limonene supplementation resulted in the identification of 16 different metabolites in urine, primarily formed through hydroxylation, carboxylation, and subsequent phase II conjugation with glucuronic acid. mdpi.com
The metabolism of carvone is similarly complex and stereoselective. In vivo studies show that both enantiomers of carvone are primarily metabolized into dihydrocarvonic acid and carvonic acid. wikipedia.org Reduction of the ketone is a minor pathway, leading to the formation of carveols. wikipedia.org Studies with rat liver microsomes confirm that Phase I metabolism involves NADPH-dependent reduction to carveol isomers. nih.gov This is followed by Phase II conjugation, where the newly formed hydroxyl groups are glucuronidated, a reaction involving UDP-glucuronic acid (UDPGA), to facilitate excretion. nih.gov The metabolism can be species- and sex-dependent, with male rats often showing higher metabolic rates for certain pathways compared to females, largely due to differences in the expression of specific cytochrome P450 enzymes like CYP2C11. jst.go.jp
Table 2: Summary of In Vivo Metabolism of Related p-Menthane Monoterpenoids in Rodents
| Compound | Model Organism | Primary Metabolic Pathways | Major Metabolites Identified | Source |
|---|---|---|---|---|
| (+)-Limonene | Rat | Hydroxylation, Oxidation | p-mentha-2,8-dien-1-ol, p-mentha-1,8-dien-6-ol, p-mentha-2-ene-8,9-diol, Perillic acid | acs.org |
| D-Limonene | Mouse | Hydroxylation, Carboxylation, Glucuronidation | Limonene-8,9-diol, Perillic acid, Perillic acid-8,9-diol | mdpi.com |
| (+/-)-Carvone | Rat | Reduction, Oxidation, Glucuronidation | Dihydrocarvonic acid, Carvonic acid, Carveol isomers | nih.govwikipedia.org |
Genetic and Transcriptomic Analysis of Biosynthetic Genes
The biosynthesis of p-menthane monoterpenes in plants is a genetically controlled, multi-step process involving several classes of enzymes. Transcriptomic analyses of plants from the Mentha (mint) genus and Cannabis sativa, which produce a rich diversity of these compounds, have elucidated the key genes responsible for their formation. nih.gov
The pathway begins with the cyclization of the universal monoterpene precursor, geranyl diphosphate (GPP), by a terpene synthase (TPS). In mint, the enzyme limonene synthase (LS) produces (-)-limonene. peerj.com From this limonene backbone, a series of modifications by cytochrome P450 hydroxylases and dehydrogenases creates the vast array of p-menthane derivatives. peerj.com
The critical step for the synthesis of a hydroxylated compound like this compound is the introduction of a hydroxyl group by a P450 enzyme. Transcriptome studies in different chemotypes of Mentha haplocalyx have identified specific P450s, such as (-)-limonene 6-hydroxylase and (-)-limonene 3-hydroxylase, as key enzymes that determine whether the final product is carvone or pulegone, respectively. nih.gov The expression of these hydroxylases is a critical branching point in the pathway. For instance, the carvone chemotype shows significant upregulation of (-)-limonene 6-hydroxylase. nih.gov Subsequent oxidation of the hydroxyl group by a dehydrogenase, such as (-)-trans-carveol (B1215196) dehydrogenase (CD), yields the ketone functional group, as seen in the formation of carvone from carveol. peerj.com
The entire biosynthetic pathway is tightly regulated at the genetic level by transcription factors (TFs). Co-expression analyses in Mentha have revealed that TF families such as MYB, bHLH, WRKY, and AP2/ERF are highly correlated with the expression of key biosynthetic enzyme genes. peerj.comfrontiersin.org These TFs can act as master regulators that coordinate the expression of the entire pathway in response to developmental or environmental cues, such as light or treatment with methyl jasmonate. frontiersin.orgmdpi.com Transcriptomic studies in Cannabis sativa have similarly identified tissue-specific expression of terpene synthases and P450s (like CYP71D) in leaf tissues, highlighting the genetic basis of secondary metabolite production. nih.gov
Table 3: Key Genes and Enzymes in the Biosynthesis of Related p-Menthane Monoterpenoids
| Gene/Enzyme Class | Specific Enzyme Example | Function | Regulating Transcription Factors | Source |
|---|---|---|---|---|
| Terpene Synthase (TPS) | (-)-Limonene Synthase (LS) | Cyclization of GPP to form (-)-limonene | MYB, bHLH, WRKY, AP2/ERF | peerj.comfrontiersin.org |
| Cytochrome P450 Hydroxylase | (-)-Limonene 6-Hydroxylase | Hydroxylation of limonene at the C6 position | MYB, bHLH, WRKY, AP2/ERF | peerj.comnih.gov |
| Cytochrome P450 Hydroxylase | (-)-Limonene 3-Hydroxylase (L3H) | Hydroxylation of limonene at the C3 position | MYB, bHLH, WRKY, AP2/ERF | nih.govresearchgate.net |
| Dehydrogenase | (-)-trans-Carveol Dehydrogenase (CD) | Oxidation of carveol to carvone | MYB, bHLH, WRKY, AP2/ERF | peerj.com |
| Reductase | (-)-Isopiperitenone Reductase (IPR) | Reduction of double bonds in the p-menthane ring | MYB, bHLH, WRKY, AP2/ERF | mdpi.comresearchgate.net |
Advanced Analytical and Spectroscopic Characterization of 5 Hydroxy P Mentha 6,8 Dien 2 One
Chromatographic Method Development for Quantitative Analysis
Chromatographic techniques are indispensable for the separation, identification, and quantification of individual components within a complex mixture. The following subsections detail the application of various chromatographic methods in the analysis of 5-Hydroxy-p-mentha-6,8-dien-2-one.
Gas Chromatography-Mass Spectrometry (GC-MS) Techniques
Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds. In the context of analyzing plant extracts containing this compound, GC-MS allows for the separation of this compound from other volatile constituents, followed by its identification based on its mass spectrum.
Methodologies for GC-MS analysis often involve an instrument like the QP 2010 Plus SHIMADZU, operating at 70 eV. rjpbcs.com A small volume, typically 1µL, of a methanolic extract is injected into the system. rjpbcs.com The sample is then subjected to a temperature program in the oven, which can range from 20°C to 260°C, to ensure the separation of compounds with different boiling points. imrpress.com The total run time for a GC-MS analysis can be around 45 minutes. rjpbcs.com As the separated compounds elute from the column, they are detected and ionized, and a mass spectrum is generated. rjpbcs.com
The identification of this compound is achieved by comparing its retention time and mass spectrum with those of known standards or with data from established libraries like the NIST library. imrpress.com The mass spectrum will show a characteristic fragmentation pattern, which serves as a molecular fingerprint for the compound.
Table 1: Illustrative GC-MS Parameters for Terpenoid Analysis
| Parameter | Value |
|---|---|
| Injection Volume | 1 µL |
| Oven Temperature Program | Initial 60°C, hold for 3 min, ramp to 280°C |
| Carrier Gas | Helium |
| Flow Rate | 1 mL/min |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Mass Range | 50-1000 m/z |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Profiling
For the analysis of non-volatile or thermally labile compounds, liquid chromatography-mass spectrometry (LC-MS) is the method of choice. This technique is particularly useful for profiling a wide range of metabolites in plant extracts.
A common approach involves ultra-high-performance liquid chromatography (UHPLC) coupled with a high-resolution mass spectrometer, such as a linear ion trap-Orbitrap or a quadrupole time-of-flight (QTOF) mass spectrometer. nih.govresearchgate.netnih.gov Separation is typically achieved on a C18 column, such as an Acquity UPLC® BEH C18 column (2.1 mm × 100 mm, 1.7 μm). nih.govresearchgate.net The mobile phase often consists of a gradient of an aqueous solution with a small percentage of formic acid and an organic solvent like acetonitrile (B52724). nih.govresearchgate.net
In positive ion mode, this compound would be expected to produce a protonated molecule [M+H]+. The high-resolution mass spectrometer provides an accurate mass measurement, which aids in determining the elemental composition. Further fragmentation in the MS/MS mode would yield characteristic product ions, confirming the compound's identity. For instance, terpenoids often exhibit neutral losses of water (H2O) or methyl groups (CH3). nih.gov
Table 2: Example LC-MS Parameters for Metabolite Profiling
| Parameter | Value |
|---|---|
| Column | Acquity UPLC® BEH C18 (2.1 mm × 100 mm, 1.7 μm) |
| Mobile Phase A | 0.2% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Mass Analyzer | Quadrupole Time-of-Flight (QTOF) or Orbitrap |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-performance liquid chromatography (HPLC) is a cornerstone technique for assessing the purity of a compound. When coupled with a UV detector, HPLC can provide quantitative information about the main compound and any impurities present.
For the purity assessment of this compound, a reversed-phase HPLC method would typically be employed. The separation would be performed on a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile. The detection wavelength would be set based on the UV absorbance maximum of the compound. By analyzing a sample of purified this compound, the area of the main peak relative to the total area of all peaks provides a measure of its purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of a compound.
Application of 1D and 2D NMR Experiments (e.g., COSY, HSQC, HMBC)
A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is used to assemble the complete structure of this compound.
1H NMR: The 1H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
13C NMR: The 13C NMR spectrum reveals the number of different types of carbon atoms in the molecule.
COSY (Correlation Spectroscopy): This 2D experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. This helps to establish proton-proton connectivity within molecular fragments.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached, providing direct carbon-proton one-bond correlations.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for connecting the different molecular fragments identified through COSY and HSQC to build the complete carbon skeleton.
By systematically analyzing the data from these NMR experiments, the precise structure of this compound, including the relative stereochemistry, can be determined.
Table 3: Hypothetical NMR Data for this compound
| Position | δC (ppm) | δH (ppm) (Multiplicity, J in Hz) | HMBC Correlations (H to C) |
|---|---|---|---|
| 1 | - | - | - |
| 2 | ~200 | - | - |
| 3 | ~130 | ~6.0 (s) | C-1, C-2, C-4, C-5 |
| 4 | ~150 | - | - |
| 5 | ~70 | ~4.5 (m) | C-3, C-4, C-6, C-10 |
| 6 | ~145 | ~5.0 (d) | C-1, C-5, C-7 |
| 7 | ~20 | ~1.8 (s) | C-1, C-2, C-6 |
| 8 | ~148 | - | - |
| 9 | ~110 | ~4.8 (s) | C-4, C-8, C-10 |
| 10 | ~22 | ~1.7 (s) | C-4, C-8, C-9 |
Vibrational (IR) and Electronic (UV-Vis) Spectroscopy
Vibrational and electronic spectroscopy provide complementary information about the functional groups and the conjugated system within the molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands for the functional groups present. A broad band in the region of 3400 cm-1 would indicate the presence of the hydroxyl (-OH) group. A strong, sharp peak around 1680-1700 cm-1 would be characteristic of the α,β-unsaturated ketone carbonyl (C=O) group. Bands in the 1600-1650 cm-1 region would correspond to the C=C double bond stretching vibrations.
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum provides information about the electronic transitions within the molecule. For this compound, which contains an α,β-unsaturated ketone chromophore, a strong absorption band (π → π* transition) would be expected in the range of 220-250 nm. A weaker absorption band (n → π* transition) might be observed at a longer wavelength, typically above 300 nm.
Table 4: Expected Spectroscopic Data for this compound
| Spectroscopic Technique | Characteristic Features |
|---|---|
| IR (cm-1) | ~3400 (O-H stretch), ~1685 (C=O stretch, conjugated ketone), ~1640 (C=C stretch) |
| UV-Vis (λmax, nm) | ~235 (π → π), ~310 (n → π) |
X-ray Crystallography for Determination of Absolute Configuration (on derivatives or analogous compounds)
X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional arrangement of atoms within a crystalline solid. While a crystal structure of this compound itself is not publicly available, the principles of this powerful analytical technique can be effectively illustrated through the examination of structurally analogous p-menthane (B155814) monoterpenoids, such as L-Carvone. The determination of the absolute configuration is crucial for understanding the stereochemistry-dependent biological activities of chiral molecules.
The process involves irradiating a single crystal of a compound with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots of varying intensities. By analyzing the positions and intensities of these diffracted spots, a three-dimensional electron density map of the molecule can be generated. From this map, the precise spatial coordinates of each atom can be determined, revealing the molecule's complete connectivity, bond lengths, bond angles, and, crucially for chiral molecules, its absolute stereochemistry.
In cases where the compound of interest does not readily form crystals suitable for single-crystal X-ray diffraction, derivatization is a common strategy. By chemically modifying the molecule to introduce a group that enhances its crystallinity, it is often possible to obtain a crystal structure of the derivative. The absolute configuration of the original molecule can then be inferred from the determined structure of the derivative, provided the stereocenters of the parent molecule are not altered during the derivatization process.
A pertinent example is the crystal structure determination of L-Carvone, a p-menthane monoterpenoid closely related to this compound. A study by Patterson-search methods from X-ray powder diffraction data provided detailed crystallographic information for L-Carvone at low temperature. researchgate.net The data obtained from such an analysis provides definitive proof of the molecule's absolute configuration.
The key parameters derived from an X-ray crystallographic experiment are summarized in a crystallographic data table. This table provides a snapshot of the crystal's properties and the quality of the structural determination.
Interactive Table: Crystal Data and Structure Refinement for L-Carvone
| Parameter | Value |
| Empirical formula | C₁₀H₁₄O |
| Formula weight | 150.22 |
| Temperature | 218 K |
| Wavelength | 1.5406 Å |
| Crystal system | Orthorhombic |
| Space group | P2₁2₁2₁ |
| Unit cell dimensions | a = 6.8576(3) Å |
| b = 6.8831(5) Å | |
| c = 19.988(2) Å | |
| α = 90° | |
| β = 90° | |
| γ = 90° | |
| Volume | 942.5(1) ų |
| Z | 4 |
| Calculated density | 1.058 Mg/m³ |
| R-factor (Rp) | 0.030 |
| Weighted R-factor (Rwp) | 0.043 |
Data sourced from a study on L-Carvone. researchgate.net
The space group, in this case, P2₁2₁2₁, is a non-centrosymmetric space group, which is a prerequisite for a chiral molecule that crystallizes as a single enantiomer. The Flack parameter, another critical value obtained during structure refinement (not explicitly provided in the source but a standard output), is used to confidently determine the absolute stereochemistry. A value close to zero for the correct enantiomer confirms the assigned absolute configuration.
Through the analysis of such crystallographic data for analogous compounds, the absolute configuration of molecules like this compound can be inferred with a high degree of confidence, providing a solid structural foundation for understanding its chemical and biological properties.
Mechanistic Investigations of Biological Activities of 5 Hydroxy P Mentha 6,8 Dien 2 One in Vitro and Non Human in Vivo Models
Evaluation of Antioxidant Potency
The potential for a compound to act as an antioxidant is a cornerstone of many pharmacological investigations. This is typically assessed through its ability to scavenge free radicals and interact with molecular targets involved in oxidative stress pathways.
Radical Scavenging Capacity (e.g., DPPH, FRAP assays)
Standard in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay are fundamental in determining the radical scavenging capacity of a compound. These assays provide quantitative data, often expressed as an IC50 value (the concentration of a substance required to inhibit a biological process by 50%), which allows for the comparison of antioxidant strength.
A thorough search of scientific databases and literature reveals no studies that have specifically evaluated the DPPH or FRAP radical scavenging capacity of isolated 5-Hydroxy-p-mentha-6,8-dien-2-one. While some studies have investigated the antioxidant properties of essential oils from plants that may contain a variety of monoterpenoids, the specific contribution and individual activity of this compound have not been determined. Therefore, no data table of DPPH or FRAP assay results can be provided.
Identification of Molecular Targets for Antioxidant Action
Beyond simple radical scavenging, understanding how a compound interacts with specific molecular targets provides deeper insight into its antioxidant mechanism. This can involve the modulation of antioxidant enzymes, such as superoxide (B77818) dismutase (SOD) and catalase, or the inhibition of pro-oxidant enzymes like xanthine (B1682287) oxidase.
Currently, there is no published research identifying the molecular targets through which this compound might exert antioxidant effects. Studies on other p-menthane (B155814) derivatives have suggested various mechanisms, but these cannot be extrapolated to this specific compound without direct experimental evidence.
In Vitro Antimicrobial Efficacy
The investigation of a compound's ability to inhibit the growth of pathogenic microorganisms is a critical area of research, with significant implications for the development of new therapeutic agents.
Assessment against Bacterial Strains
The antibacterial activity of a compound is typically evaluated by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of clinically relevant bacterial strains, including both Gram-positive and Gram-negative bacteria.
No studies have been published that report the in vitro antibacterial efficacy of this compound. While essential oils containing a complex mixture of terpenes have shown antibacterial properties, the specific activity of this individual compound remains uninvestigated. Consequently, no data table of its efficacy against bacterial strains can be compiled.
Enzyme Inhibition and Modulation Studies
The ability of a compound to inhibit or modulate the activity of specific enzymes is a key mechanism for many therapeutic drugs. This can include enzymes involved in disease pathology or those critical for microbial survival.
A review of the available literature indicates that there are no studies on the enzyme inhibition or modulation potential of this compound. Research into the effects of other p-menthane derivatives on various enzymes has been conducted, but these findings are not directly applicable to the compound .
Investigation of Interactions with Microbial Enzymes
While direct studies on the interaction of this compound with microbial enzymes are not yet available, research on its parent compound, carvone (B1668592), offers significant insights. Carvone is known to possess antimicrobial properties, and its mechanism of action is believed to involve interactions with microbial cellular structures and enzymes. nih.govresearchgate.net For instance, the biotransformation of (-)-carvone (B1668593) by the fungus Absidia glauca results in the formation of 10-hydroxy-(+)-neodihydrocarveol, indicating that microbial enzymes can indeed metabolize the carvone scaffold. nih.govresearchgate.net This suggests that this compound could also serve as a substrate or inhibitor for various microbial enzymes.
The antimicrobial effects of carvone are often attributed to its ability to disrupt cell membranes and interfere with essential cellular processes. nih.govresearchgate.net The addition of a hydroxyl group to the carvone structure, as seen in this compound, could potentially modulate these interactions. Hydroxylation generally increases the polarity of a molecule, which may alter its ability to penetrate microbial cell walls and membranes, thereby influencing its access to intracellular enzyme targets.
Furthermore, studies on the microbial biotransformation of (-)-trans-carveol (B1215196) to (R)-(-)-carvone by Rhodococcus erythropolis have shown that both the substrate and the product can inhibit the biotransformation activity at certain concentrations. nih.gov This highlights the complex interactions that can occur between monoterpenes and microbial enzymatic systems. It is plausible that this compound could exhibit similar inhibitory or modulatory effects on various microbial enzymes, a hypothesis that warrants future investigation.
Table 1: Microbial Transformation of Carvone
| Microorganism | Substrate | Major Metabolite(s) | Reference |
|---|---|---|---|
| Absidia glauca | (-)-Carvone | 10-hydroxy-(+)-neodihydrocarveol | nih.govresearchgate.net |
Effects on Enzymes Involved in Oxidative Stress Response
The potential effects of this compound on enzymes involved in the oxidative stress response can be inferred from studies on related monoterpenes and other hydroxylated compounds. Carvone itself has demonstrated antioxidant properties. nih.govmdpi.com The introduction of a hydroxyl group could enhance this activity, as hydroxyl groups on a phenolic ring are known to be effective radical scavengers. mdpi.com
In a study on human leukemic cell lines (Molt-4), D-carvone was found to increase the levels of thiobarbituric acid reactive substances (TBARS), an indicator of lipid peroxidation, while decreasing the activity of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) (GSH). nih.gov This suggests that at certain concentrations, carvone can induce oxidative stress, leading to apoptosis in cancer cells. nih.gov The presence of a hydroxyl group in this compound might modulate this pro-oxidant activity.
Conversely, exogenous application of monoterpenes has been shown to mitigate oxidative damage in plants under stress. Foliar spray of monoterpenes on Solanum lycopersicum (tomato) plants under water deficit stress decreased the accumulation of hydrogen peroxide and lipid peroxidation. nih.gov Furthermore, high concentrations of monoterpenes led to an increase in the activities of key antioxidant enzymes like SOD and ascorbate (B8700270) peroxidase (APX). nih.gov This suggests that monoterpenes can bolster the enzymatic antioxidant defense system. It is conceivable that this compound could exhibit similar protective effects by modulating the activity of these crucial enzymes.
Table 2: Effect of D-Carvone on Antioxidant Enzymes in Molt-4 Cells
| Treatment | Superoxide Dismutase (SOD) Activity | Catalase (CAT) Activity | Glutathione (GSH) Level |
|---|---|---|---|
| Control | Normal | Normal | Normal |
| D-Carvone (15 & 20 µM/ml) | Decreased | Decreased | Decreased |
Data derived from a study on human leukemic cell lines. nih.gov
Structure-Activity Relationship (SAR) Studies on this compound and its Analogs
Correlating Structural Motifs with Biological Responses
While specific structure-activity relationship (SAR) studies for this compound are not available, the extensive research on carvone and its derivatives provides a solid framework for understanding how structural modifications influence biological activity. The carvone molecule possesses several key structural motifs: a cyclohexenone ring, a chiral center, and an isopropenyl group. wikipedia.org The biological activities of carvone are attributed to these features. researchgate.netscielo.br
The introduction of a hydroxyl group at the 5-position of the p-mentha-6,8-dien-2-one scaffold would significantly alter the molecule's polarity and hydrogen bonding capabilities. This modification is expected to influence its pharmacokinetic properties and its interaction with biological targets. For instance, in a study comparing the spasmolytic activity of carvone and limonene (B3431351) enantiomers, the oxygenated monoterpenes (carvone) were found to be more pharmacologically effective than the hydrocarbon monoterpenes (limonene). researchgate.net This suggests that the ketone group is crucial for this particular biological response, and the addition of a hydroxyl group could further enhance or modify this activity.
Furthermore, the synthesis and evaluation of various carvone derivatives have shed light on the importance of different functional groups. For example, the antimicrobial activity of carvone and its derivatives, such as hydroxydihydrocarvone and α,β-epoxycarvone, varies against different microbial strains, indicating that even small structural changes can lead to significant differences in biological effects. scielo.br
Influence of Stereochemistry on Activity Profiles
The influence of stereochemistry on the biological activity of monoterpenes is well-documented. Carvone exists as two enantiomers: (R)-(-)-carvone, characteristic of spearmint, and (S)-(+)-carvone, found in caraway and dill. wikipedia.org These enantiomers have been shown to exhibit different biological effects.
A comparative study on the central nervous system effects of carvone enantiomers in mice revealed that both have depressant effects, but (S)-(+)-carvone showed anticonvulsant-like activity, whereas (R)-(-)-carvone was ineffective in this regard. nih.gov This demonstrates that the spatial arrangement of the atoms in the molecule is critical for its interaction with specific receptors or enzymes in the brain.
The hydroxylation of carvone to produce this compound would introduce at least one additional chiral center, leading to the possibility of multiple diastereomers. Based on the principle of stereoselective metabolism observed for carvone, it is highly likely that the biological activity of the different stereoisomers of this compound would also vary. nih.gov The orientation of the hydroxyl group could significantly impact the molecule's binding affinity to its biological targets. The control of stereoselectivity in hydroxylation reactions by enzymes like cytochrome P450 has been demonstrated for other compounds, further supporting the idea that the stereochemistry of hydroxylated monoterpenes is a key determinant of their biological function. nagoya-u.ac.jpnih.gov
Cell-Based Mechanistic Studies (non-human cell lines)
Impact on Cellular Signaling Pathways
Although direct cell-based mechanistic studies on this compound are lacking, research on its precursor, carvone, provides valuable insights into its potential effects on cellular signaling pathways in non-human cell lines. Carvone has been shown to induce apoptosis and affect cell viability in various cancer cell lines. nih.govresearchgate.net
In a study using the N2a neuroblastoma cell line, carvone was found to reduce cell viability at concentrations higher than 100 mg/L. researchgate.net Another study on human leukemic cell lines (Molt-4) demonstrated that D-carvone induced apoptotic cell death. nih.gov The mechanism of this apoptosis was linked to the generation of reactive oxygen species (ROS), suggesting an impact on cellular redox signaling pathways. nih.gov
The anticancer effects of carvone are thought to be mediated through its action on various cellular and molecular targets, leading to the induction of apoptosis, autophagy, and senescence. nih.govresearchgate.netresearchgate.net The presence of a hydroxyl group in this compound could potentially modulate these effects. Hydroxylated compounds are often involved in cellular signaling, and the increased polarity of the molecule could alter its interaction with signaling proteins and receptors. For example, limonene, a precursor to carvone, and its metabolites have been shown to impact cellular signaling pathways involved in cancer, such as the regulation of apoptosis-related proteins. nih.gov It is plausible that this compound could similarly influence these critical cellular pathways.
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Carvone |
| Limonene |
| 10-hydroxy-(+)-neodihydrocarveol |
| (-)-trans-Carveol |
| (R)-(-)-Carvone |
| Superoxide dismutase (SOD) |
| Catalase (CAT) |
| Glutathione (GSH) |
| Ascorbate peroxidase (APX) |
| (S)-(+)-Carvone |
| Hydroxydihydrocarvone |
| α,β-epoxycarvone |
Modulation of Gene Expression and Protein Levels
A comprehensive search of scientific literature and databases has revealed a notable absence of studies specifically investigating the modulation of gene expression and protein levels by this compound in in vitro and non-human in vivo models. While the compound is recognized and cataloged in chemical databases, research detailing its specific molecular interactions at the genetic and proteomic levels is not publicly available.
Therefore, this article cannot provide detailed research findings or data tables on the effects of this compound on gene and protein expression. Further research is required to elucidate the potential mechanisms of action of this compound on a molecular level.
Computational Chemistry and Chemoinformatics Applications for 5 Hydroxy P Mentha 6,8 Dien 2 One
Molecular Docking and Ligand-Protein Interaction Modeling
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in drug discovery and molecular biology for predicting the interaction between a small molecule ligand and a protein's binding site.
For 5-hydroxy-p-mentha-6,8-dien-2-one, molecular docking could be employed to predict how it binds to various protein targets. The process involves generating a multitude of possible conformations and orientations of the compound within the protein's active site and then using a scoring function to estimate the binding affinity for each pose. A lower binding energy score typically indicates a more stable and favorable interaction.
Beyond predicting binding affinity, molecular docking can elucidate the specific molecular interactions that stabilize the ligand-protein complex. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. By visualizing the docked pose of this compound, researchers could identify key amino acid residues in the protein's active site that are crucial for binding. The hydroxyl and ketone groups on the cyclohexenone ring of this compound would be of particular interest, as they can participate in hydrogen bonding, a key interaction for stabilizing ligand-protein complexes.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and properties of molecules. These methods can provide a deep understanding of a molecule's reactivity and stability.
For this compound, quantum chemical calculations could be used to:
Determine the molecular geometry: Find the most stable three-dimensional arrangement of the atoms.
Calculate the distribution of electron density: Identify electron-rich and electron-poor regions of the molecule, which is crucial for predicting how it will interact with other molecules.
Predict spectroscopic properties: Calculate properties such as infrared (IR) and nuclear magnetic resonance (NMR) spectra to aid in experimental characterization.
Analyze frontier molecular orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO gap can indicate the chemical reactivity of the molecule.
Studies on related monoterpenes like limonene (B3431351) have utilized Density Functional Theory (DFT) calculations to determine their activity and reactivity in comparison to other monoterpenes. mdpi.com Such calculations can also determine bond dissociation enthalpies to predict which chemical bonds are most likely to break in a reaction. mdpi.com
Molecular Dynamics Simulations to Explore Conformation and Stability
Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. By simulating these movements, researchers can gain insights into the conformational flexibility and stability of molecules and their complexes.
In the context of this compound, MD simulations could be used to:
Explore its conformational landscape: Identify the different shapes the molecule can adopt and the energy barriers between them.
Study its behavior in different environments: Simulate how the molecule behaves in solvents like water or within a biological membrane.
Analyze the stability of ligand-protein complexes: When combined with molecular docking, MD simulations can assess the stability of the predicted binding pose over time. This can reveal whether the ligand remains securely bound in the active site or if it is likely to dissociate.
MD simulations have been used to study the interactions of other monoterpenes, such as carvone (B1668592), in biological systems, providing a deeper understanding of the origins of enantioselectivity in enzyme-catalyzed reactions. acs.org
In Silico Prediction of Physicochemical Properties (excluding human ADMET)
A variety of computational tools can predict the physicochemical properties of a molecule based solely on its structure. These predictions are valuable for initial screening and for understanding a compound's likely behavior. For this compound, several properties have been predicted using computational methods.
| Property | Predicted Value | Source |
|---|---|---|
| Water Solubility | 10.2 g/L | ALOGPS |
| logP | 0.58 | ALOGPS |
| logP | 1.4 | ChemAxon |
| logS | -1.2 | ALOGPS |
| pKa (Strongest Acidic) | 14.45 | ChemAxon |
| pKa (Strongest Basic) | -3 | ChemAxon |
| Physiological Charge | 0 | ChemAxon |
| Hydrogen Acceptor Count | 2 | ChemAxon |
| Hydrogen Donor Count | 1 | ChemAxon |
These predicted properties suggest that this compound has moderate water solubility and a relatively low octanol-water partition coefficient (logP), indicating it is not overly lipophilic. The presence of both a hydrogen bond donor (the hydroxyl group) and acceptors (the hydroxyl and carbonyl oxygens) is consistent with its potential to interact with biological macromolecules.
Chemoinformatic Analysis of Related Monoterpenoids and p-Menthane (B155814) Derivatives
Chemoinformatics involves the use of computational methods to analyze large datasets of chemical compounds. By comparing the structures and properties of related molecules, it is possible to identify structure-activity relationships (SAR).
A chemoinformatic analysis of p-menthane derivatives, including this compound, would involve compiling a database of these compounds and their known biological activities. This data could then be used to build predictive models. For example, a study on the anti-inflammatory properties of a series of 21 p-menthane monoterpenes used a standardized screening assay to identify active compounds. acs.org Such datasets are invaluable for chemoinformatic approaches.
By analyzing the structural features that are common to active compounds, researchers can develop hypotheses about the pharmacophore – the essential three-dimensional arrangement of atoms or functional groups responsible for a biological effect. This knowledge can then be used to design new, more potent, or selective molecules. The structural diversity of p-menthane monoterpenes, which includes variations in the position of double bonds, the presence of hydroxyl and carbonyl groups, and stereochemistry, provides a rich field for chemoinformatic analysis. cabidigitallibrary.org
Ecological and Agricultural Roles of 5 Hydroxy P Mentha 6,8 Dien 2 One
Involvement in Plant-Environment Interactions
Defense Mechanisms against Herbivores and Pathogens
There is a lack of specific research data on the role of 5-Hydroxy-p-mentha-6,8-dien-2-one in defending plants against herbivores and pathogens. While related p-menthane (B155814) derivatives found in various plant essential oils have demonstrated insecticidal and antimicrobial properties, the activity of this particular compound has not been individually characterized.
Allelopathic Effects on Surrounding Flora
Similarly, the allelopathic potential of this compound, which would involve its ability to inhibit the germination or growth of nearby competing plants, has not been documented in scientific studies. Research into the allelopathic effects of plant-derived compounds is an active area, but this specific molecule has not been a subject of such investigations.
Contribution to Plant Physiological Processes
The influence of this compound on the physiological processes of the plants that may produce it is another area awaiting investigation. The roles of secondary metabolites in plant growth, development, and stress response are complex, and the specific functions of this compound remain unknown.
Agronomic Implications for Crop Protection and Enhancement
Given the absence of data on its biological activities, there are currently no known agronomic implications for this compound in either crop protection or enhancement. The potential for naturally occurring compounds to be developed into biopesticides or plant growth regulators is a significant driver of phytochemical research, but this compound has not yet emerged as a candidate in this field.
Biotechnological Production and Bioengineering Strategies
Development of Heterologous Biosynthesis Systems in Microorganisms
The heterologous expression of biosynthetic pathways in engineered microorganisms like Escherichia coli and Saccharomyces cerevisiae presents a promising avenue for the production of 5-Hydroxy-p-mentha-6,8-dien-2-one. This approach leverages the well-characterized genetics and rapid growth of these microbial hosts. The biosynthesis of p-menthane (B155814) monoterpenoids in plants, such as mint species, begins with the cyclization of geranyl diphosphate (B83284) (GPP) to (-)-limonene (B1674923). nih.govresearchgate.net Subsequent regiospecific hydroxylation of limonene (B3431351) by cytochrome P450 monooxygenases is a critical step that dictates the final product profile. nih.govnih.gov
For the synthesis of this compound, a proposed pathway in a heterologous host would involve:
Limonene Synthesis: Introduction of a limonene synthase gene.
Hydroxylation to Carveol (B46549): Expression of a limonene-6-hydroxylase (a cytochrome P450 enzyme) to produce (-)-trans-carveol (B1215196). nih.gov
Oxidation to Carvone (B1668592): Conversion of carveol to carvone by a carveol dehydrogenase. nih.gov
Hydroxylation of Carvone: A final, specific hydroxylation step at the C5 position of carvone to yield the target molecule.
Pathway Engineering for Enhanced Yields
A key challenge in heterologous biosynthesis is optimizing the metabolic flux towards the desired product. Several pathway engineering strategies, demonstrated in the production of related monoterpenoids, would be applicable.
One critical aspect is balancing the expression levels of the pathway enzymes. For instance, in the production of (-)-carvone (B1668593) in E. coli, it was found that the relative expression levels of the cytochrome P450 limonene-6-hydroxylase and carveol dehydrogenase significantly impacted the final titer and the formation of byproducts. nih.gov A quantitative concatamer proteome analysis has been successfully used to determine the optimal protein expression balance, leading to a notable improvement in product yield. nih.gov
Furthermore, the efficient functioning of plant-derived cytochrome P450 enzymes in microbial hosts often requires co-expression of a suitable cytochrome P450 reductase (CPR). nih.govnih.gov The choice and expression level of the CPR partner are crucial for optimal activity of the hydroxylase.
Another important consideration is the supply of the precursor, geranyl diphosphate (GPP). Engineering the native mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways in the microbial host can enhance the intracellular pool of GPP, thereby driving more flux towards monoterpenoid synthesis.
Table 1: Key Enzymes in the Proposed Biosynthetic Pathway for this compound
| Enzyme | Function | Potential Source Organism |
| Limonene Synthase | Cyclization of GPP to (-)-limonene | Mentha spicata (spearmint) |
| Limonene-6-Hydroxylase (CYP71D18) | Hydroxylation of (-)-limonene to (-)-trans-carveol | Mentha spicata (spearmint) |
| Carveol Dehydrogenase | Oxidation of (-)-trans-carveol to (-)-carvone | Mentha spicata (spearmint) |
| Carvone-5-Hydroxylase (Hypothetical) | Hydroxylation of carvone to this compound | To be identified/engineered |
Strain Optimization and Fermentation Processes
Beyond pathway engineering, optimization of the microbial host and the fermentation process is vital for achieving high production titers. Monoterpenoids are often toxic to microbial cells, which can limit productivity. era-learn.eu Strategies to mitigate this toxicity include the use of solvent-resistant host strains, such as certain Pseudomonas species, or the implementation of in situ product removal techniques during fermentation. era-learn.eu
Fed-batch fermentation is a commonly employed strategy to achieve high cell densities and product titers. In a fed-batch process for 5-hydroxytryptophan (B29612) production in E. coli, a final titer of 5.1 g/L was achieved, demonstrating the potential of this approach for producing hydroxylated compounds. nih.gov Similar strategies, involving controlled feeding of a carbon source like glycerol, could be adapted for this compound production.
Plant Cell and Tissue Culture for Sustainable Production
While no specific reports on the production of this compound in plant cell cultures exist, this technology offers a potential alternative to microbial fermentation. The biosynthesis of p-menthane monoterpenes is well-studied in mint (Mentha) species, where these compounds accumulate in specialized glandular trichomes. nih.gov Establishing cell or tissue cultures from high-yielding plant varieties could provide a controlled environment for production, independent of geographical and climatic constraints.
Elicitation, the use of signaling molecules to induce stress responses and secondary metabolite production, is a common strategy to enhance yields in plant cell cultures. The application of elicitors like methyl jasmonate has been shown to improve the essential oil content in whole plants of the Lamiaceae family. researchgate.net This suggests that similar approaches could be effective in stimulating the production of hydroxylated monoterpenoids in plant cell cultures.
Enzymatic Biocatalysis for Selective Synthesis
Enzymatic biocatalysis, using either isolated enzymes or whole microbial cells, offers a highly selective method for the synthesis of this compound. This approach is particularly advantageous for the specific hydroxylation of a precursor molecule like carvone. Cytochrome P450 monooxygenases are ideal candidates for this transformation due to their ability to catalyze regio- and stereoselective hydroxylation of non-activated C-H bonds. nih.gov
Bacterial P450s, such as CYP102A1 (P450 BM3) from Bacillus megaterium, are particularly attractive due to their high catalytic activity and the fact that they are fusion proteins containing both the heme and reductase domains, simplifying their application. koreascience.krnih.gov Through protein engineering, the substrate specificity and regioselectivity of these enzymes can be altered. For instance, engineered CYP102A1 mutants have been successfully used to produce mono-hydroxylated derivatives of terpinen-4-ol. koreascience.krnih.govjmb.or.kr A similar strategy could be employed to develop a P450 variant that specifically hydroxylates carvone at the C5 position.
Whole-cell biocatalysis, using a microorganism expressing the desired hydroxylase, can be a cost-effective alternative to using purified enzymes, as it circumvents the need for enzyme purification and provides a system for cofactor regeneration. nih.gov The biotransformation of carvone enantiomers has been demonstrated using bacteria such as Pseudomonas putida and Acinetobacter lwoffii, which primarily catalyze the reduction of the double bond. academie-sciences.fr However, engineering these or other robust microbial hosts to express a specific carvone-5-hydroxylase could enable the targeted production of this compound from carvone.
Table 2: Comparison of Biotechnological Production Strategies
| Strategy | Advantages | Challenges |
| Microbial Fermentation | - Rapid growth and high cell densities- Well-established genetic tools- Scalable processes | - Monoterpenoid toxicity- Complex pathway engineering- Cofactor balancing |
| Plant Cell Culture | - Potentially authentic post-translational modifications of enzymes- Reduced risk of endotoxin (B1171834) contamination | - Slow growth rates- Lower product yields- Genetic instability |
| Enzymatic Biocatalysis | - High selectivity and specificity- Mild reaction conditions- Simplified downstream processing | - Enzyme stability and cost (for isolated enzymes)- Cofactor regeneration (for isolated enzymes)- Substrate/product inhibition |
Future Research Directions and Translational Perspectives
Addressing Unresolved Questions in Biosynthetic Pathways
The biosynthesis of p-menthane (B155814) monoterpenoids is a complex process that originates from the 2-C-methyl-d-erythritol-4-phosphate (MEP) pathway within plant plastids. nih.govmdpi.comfrontiersin.org This pathway supplies the universal C5 precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). frontiersin.org These precursors are condensed by geranyl diphosphate synthase (GPPS) to form geranyl diphosphate (GPP), the direct precursor for all monoterpenes. nih.gov A critical unresolved question is the precise enzymatic sequence that converts GPP to 5-Hydroxy-p-mentha-6,8-dien-2-one.
Future research should focus on identifying the specific terpene synthase (TPS) responsible for cyclizing GPP into an initial p-menthane scaffold, which is likely a limonene (B3431351) isomer. nih.govresearchgate.net Following cyclization, a series of oxidative modifications are required to introduce the ketone and hydroxyl functionalities. These reactions are typically catalyzed by cytochrome P450 monooxygenases (CYPs), a large and diverse family of enzymes often located in the endoplasmic reticulum. researchgate.netnih.gov The specific CYPs that perform these modifications in the pathway leading to this compound remain unknown.
It is increasingly understood that plant specialized metabolism pathways are not always linear but often form complex metabolic grids where enzymes may exhibit promiscuity, acting on multiple substrates or producing multiple products. researchgate.net Research must consider the possibility that multiple enzymes or a multi-functional enzyme could be involved. Unconventional catalytic functions, such as the recently discovered ability of some P450s to act as terpene cyclases, should also be investigated. nih.gov Elucidating these steps is fundamental for any future efforts in metabolic engineering and synthetic biology.
Exploration of Novel Biological Activities and Targets
While the biological activity profile of this compound is currently uncharacterized, its natural source, Inula viscosa, has a long history in traditional medicine and has been scientifically validated for a range of pharmacological properties, including anti-inflammatory, antimicrobial, antiproliferative, and antioxidant effects. nih.govnih.govcabidigitallibrary.org This provides a strong impetus for the systematic evaluation of its individual components.
Future research should prioritize the isolation or synthesis of pure this compound for comprehensive biological screening. The broad bioactivities of other p-menthane monoterpenoids suggest promising avenues for investigation. mdpi.comresearchgate.net For instance, many monoterpenes exhibit potent anti-inflammatory effects by modulating key signaling pathways, such as inhibiting the nuclear transcription factor-kappa B (NF-κB). mednexus.org Others show significant antimicrobial and anticancer activities. mdpi.comnih.gov
Screening of this compound against a panel of targets implicated in inflammation, cancer, and microbial pathogenesis could reveal novel therapeutic leads. The discovery of its molecular targets will be crucial for understanding its mechanism of action and for supporting the development of new therapeutic agents with potentially improved efficacy and reduced toxicity. nih.gov
Advancements in Asymmetric Synthesis and Derivatization
The biological activity of chiral molecules like p-menthane monoterpenoids is often dependent on their specific stereochemistry. nih.gov Therefore, the development of methods for the asymmetric synthesis of this compound is a critical research objective. While specific synthetic routes for this compound are not yet published, modern synthetic chemistry offers powerful tools to achieve this goal. numberanalytics.com
Future efforts should explore advanced catalytic strategies, including the use of chiral catalysts for asymmetric synthesis, biocatalysis employing isolated enzymes, and the application of flow chemistry to enhance efficiency and scalability. numberanalytics.comtandfonline.com Achieving stereoselective control will be paramount for producing specific enantiomers or diastereomers for biological evaluation, allowing for a clear understanding of the structure-activity relationship.
Furthermore, the synthesis of a library of derivatives based on the this compound scaffold is a promising strategy. Chemical modification of the hydroxyl and ketone functional groups, as well as the hydrocarbon backbone, can lead to compounds with enhanced potency, selectivity, or improved pharmacokinetic properties. researchgate.net This approach has been successfully applied to other monoterpenes to develop novel therapeutic candidates. mdpi.com
Integration of Multi-Omics Data for Systems-Level Understanding
Identifying the genes responsible for the biosynthesis of this compound in Inula viscosa is a significant challenge that can be addressed through the integration of multi-omics data. nih.gov A systems biology approach, combining transcriptomics and metabolomics, provides a powerful platform for discovering gene-metabolite relationships without prior knowledge of the pathway. oup.comspringernature.com
Future research should involve generating comprehensive transcriptomic (RNA-seq) and metabolomic (e.g., GC-MS, LC-MS) profiles from different tissues of Inula viscosa (e.g., leaves, roots) or from plants grown under different conditions. nih.gov By correlating the expression levels of candidate genes, such as those encoding terpene synthases and cytochrome P450s, with the measured abundance of this compound, it is possible to identify the specific genes involved in its formation. springernature.comnih.gov This approach has been successfully used to elucidate complex metabolic pathways in other plants. nih.gov A systems-level understanding not only facilitates gene discovery but also provides a blueprint for rational metabolic engineering to enhance production.
Development of Sustainable and Economically Viable Production Methods
The production of valuable terpenoids directly from plant sources is often hampered by low yields, reliance on seasonal and geographical factors, and complex purification processes. nih.gov Metabolic engineering of microbial hosts, such as Escherichia coli and Saccharomyces cerevisiae, offers a sustainable, scalable, and economically viable alternative for the production of this compound. mdpi.comnih.govmdpi.comnih.gov
The development of a microbial production platform would first require the identification and cloning of the essential biosynthetic genes (the TPS and CYPs) as discussed in sections 10.1 and 10.4. These genes would then be introduced into a suitable microbial chassis. nih.gov Subsequent research would focus on optimizing the production efficiency through various metabolic engineering strategies. pnas.org These strategies include:
Enhancing Precursor Supply: Overexpressing key enzymes in the native MVA or MEP pathways of the host to increase the intracellular pool of GPP. mdpi.com
Optimizing Enzyme Expression: Fine-tuning the expression levels of the heterologous TPS and CYP enzymes to achieve a balanced pathway and avoid the accumulation of toxic intermediates. nih.gov
Host Engineering: Modifying the host's central metabolism to direct more carbon flux towards terpenoid production and improving host tolerance to the final product. nih.gov
Plant-based transient expression systems, for example in Nicotiana benthamiana, also present an attractive and rapid method for producing plant-derived terpenoids and could be explored as an alternative production host. researchgate.net Achieving high titers through fermentation or transient expression could provide a reliable and cost-effective supply of this compound for commercial and pharmaceutical applications. researchgate.net
Q & A
Basic: What analytical techniques are recommended for identifying and quantifying 5-Hydroxy-p-mentha-6,8-dien-2-one in complex matrices like plant extracts?
Answer:
- Gas Chromatography-Mass Spectrometry (GC-MS): Optimize column selection (e.g., polar stationary phases) to resolve isomers. Use retention indices (e.g., Adams Index) and fragmentation patterns for identification .
- Nuclear Magnetic Resonance (NMR): Employ - and -NMR to confirm stereochemistry, particularly for distinguishing hydroxyl group positioning. Compare data with published spectra of structurally related compounds like carvone derivatives .
- High-Performance Liquid Chromatography (HPLC): Use reverse-phase columns with UV detection (e.g., 220–280 nm) for quantification. Calibrate with synthetic standards to address matrix interference .
Advanced: How can researchers address challenges in synthesizing this compound with high enantiomeric purity?
Answer:
- Chiral Catalysis: Utilize asymmetric hydroxylation or epoxidation catalysts (e.g., Sharpless conditions) to control stereochemistry at C5 and C8 positions. Monitor enantiomeric excess via chiral GC or HPLC .
- Protection-Deprotection Strategies: Protect the hydroxyl group during synthesis (e.g., silylation) to prevent unwanted side reactions. Verify intermediate purity using TLC or LC-MS .
- Contradictions in Yield Optimization: Conflicting reports on reaction yields may arise from solvent polarity or temperature variations. Systematically test parameters (e.g., DMF vs. THF) and document kinetic data .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Answer:
- Flammability Mitigation: Store away from ignition sources (open flames, sparks) due to structural similarity to terpenoids with low flash points (~88°C) .
- Ventilation Requirements: Use explosion-proof fume hoods and grounding equipment to prevent static discharge during solvent-based reactions .
- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and respiratory protection if ventilation is inadequate. Barrier creams may reduce dermal absorption .
Advanced: How can researchers resolve discrepancies in reported physicochemical properties (e.g., solubility, logP) of this compound?
Answer:
- Standardized Calibration: Use certified reference materials to calibrate instruments, as impurities (e.g., carvone isomers) may skew solubility measurements .
- Computational Modeling: Apply software like COSMO-RS to predict logP and compare with experimental data. Adjust for solvent polarity effects in partition coefficient studies .
- Interlaboratory Validation: Collaborate across labs to replicate experiments under controlled conditions (e.g., pH, temperature) and publish consensus data .
Advanced: What methodologies assess the environmental persistence and ecotoxicology of this compound?
Answer:
- Biodegradation Studies: Use OECD 301 tests (e.g., closed bottle method) to measure degradation rates in aquatic systems. Monitor metabolites via LC-MS/MS .
- Toxicity Profiling: Conduct Daphnia magna acute toxicity assays (EC50) and algal growth inhibition tests. Compare results with structurally similar compounds (e.g., carvone) regulated under REACH .
- Adsorption-Desorption Kinetics: Evaluate soil-water partitioning coefficients (Kd) using batch equilibrium methods. Account for hydroxyl group interactions with organic matter .
Basic: How can researchers differentiate this compound from its isomers in natural product extracts?
Answer:
- Chromatographic Separation: Use chiral columns (e.g., β-cyclodextrin phases) in GC or HPLC to resolve hydroxylated terpenoid isomers .
- Isotopic Labeling: Synthesize -labeled analogs as internal standards for precise quantification in mass spectrometry .
- Spectroscopic Signatures: Compare IR carbonyl stretching frequencies (1680–1720 cm) and -NMR coupling constants to distinguish stereoisomers .
Advanced: What mechanistic insights explain the biological activity of this compound in antimicrobial assays?
Answer:
- Membrane Disruption Studies: Use fluorescent probes (e.g., DiSC3(5)) to assess bacterial membrane depolarization. Compare with carvone’s action on lipid bilayers .
- Enzyme Inhibition Assays: Test inhibition of fungal cytochrome P450 enzymes (e.g., CYP51) via microplate spectrophotometry. Correlate with hydroxyl group positioning .
- Synergistic Effects: Combine with commercial antifungals (e.g., fluconazole) in checkerboard assays to calculate fractional inhibitory concentration indices (FICI) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
